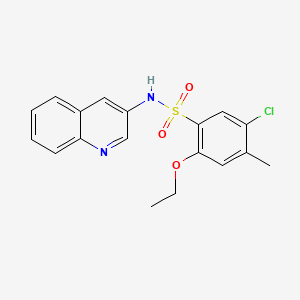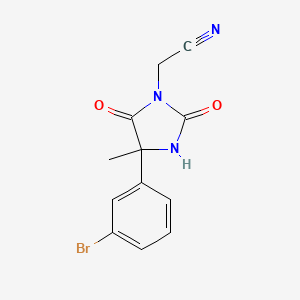
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a 2,4-dimethylphenoxy group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and 2,4-dimethylphenol as the primary starting materials.
Formation of Intermediate: Cyclopentanone undergoes a reaction with 2,4-dimethylphenol in the presence of a base such as sodium hydride to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted phenoxycyclopentane derivatives.
Applications De Recherche Scientifique
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenoxy group play crucial roles in its binding affinity and reactivity with target molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentane: Similar structure but without the hydroxyl group.
Uniqueness
Rel-(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol is unique due to the presence of both a hydroxyl group and a phenoxy group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
(1R,2R)-2-(2,4-dimethylphenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-9-6-7-12(10(2)8-9)15-13-5-3-4-11(13)14/h6-8,11,13-14H,3-5H2,1-2H3/t11-,13-/m1/s1 |
Clé InChI |
GJPPALIWDQLFHG-DGCLKSJQSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O[C@@H]2CCC[C@H]2O)C |
SMILES canonique |
CC1=CC(=C(C=C1)OC2CCCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B13359509.png)

![(3S,4R)-4-[(3,4-difluorophenyl)amino]oxolan-3-ol](/img/structure/B13359512.png)
![5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1,3(13),4(11),6(10),7,14,16(23),18(22),19-nonaene](/img/structure/B13359528.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359535.png)


![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)

![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)


